N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.: 892274-78-1
Cat. No.: VC11895027
Molecular Formula: C24H20ClN3O4
Molecular Weight: 449.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892274-78-1 |
|---|---|
| Molecular Formula | C24H20ClN3O4 |
| Molecular Weight | 449.9 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C24H20ClN3O4/c1-32-19-9-4-16(5-10-19)14-28-23(30)20-11-6-17(12-21(20)27-24(28)31)22(29)26-13-15-2-7-18(25)8-3-15/h2-12H,13-14H2,1H3,(H,26,29)(H,27,31) |
| Standard InChI Key | PGOJNIOZEGGQFI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O |
Introduction
Synthesis
The synthesis of N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step reactions starting from quinazoline precursors. Although specific procedures for this compound are not directly available in the provided results, similar compounds are synthesized via:
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Preparation of Quinazoline Core:
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Starting materials such as anthranilic acid derivatives undergo cyclization with formamide or related reagents to form the quinazoline scaffold.
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Functionalization:
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Substitution reactions introduce the chlorophenyl and methoxyphenyl groups using reagents like benzyl halides under basic conditions (e.g., potassium carbonate in acetone).
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Amidation:
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The carboxylic acid group is activated (e.g., using carbodiimides) to facilitate amide bond formation with appropriate amines.
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These steps are confirmed using spectroscopic techniques such as IR (for C=O stretching), NMR (for aromatic proton shifts), and mass spectrometry.
Potential Applications:
Quinazoline derivatives are known for their diverse pharmacological activities. The functional groups present in this compound suggest it may exhibit:
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Anticancer Activity:
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Quinazoline-based molecules often target receptor tyrosine kinases involved in cancer progression.
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Substituents like methoxyphenyl enhance binding affinity to hydrophobic pockets in enzymes.
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Antimicrobial Properties:
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The presence of electron-withdrawing (chlorine) and electron-donating (methoxy) groups can modulate interactions with microbial enzymes.
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Anti-inflammatory Effects:
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Quinazolines have shown inhibition of inflammatory mediators like 5-lipoxygenase.
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Supporting Evidence:
While direct studies on this specific compound are unavailable within the provided data, related quinazoline derivatives have demonstrated promising results:
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Anticancer IC50 values below 10 µM against breast cancer cell lines (e.g., MCF7) .
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Molecular docking studies reveal favorable binding to active sites of key enzymes .
Spectroscopic Characterization
The identification and confirmation of this compound rely on advanced analytical techniques:
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Infrared Spectroscopy (IR):
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Peaks for amide N-H stretching (~3300 cm⁻¹) and carbonyl C=O stretching (~1680 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
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Proton NMR (H-NMR): Signals for aromatic protons (~7–8 ppm), methylene protons (~4–5 ppm).
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Carbon NMR (C-NMR): Distinct peaks for carbonyl carbons (~170 ppm) and aromatic carbons (~120–150 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak consistent with ([M+H]⁺).
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